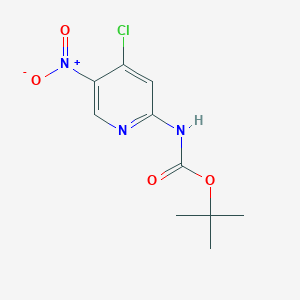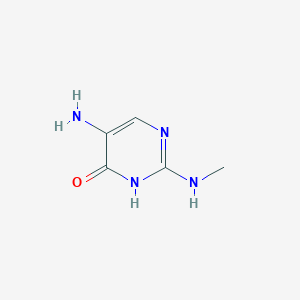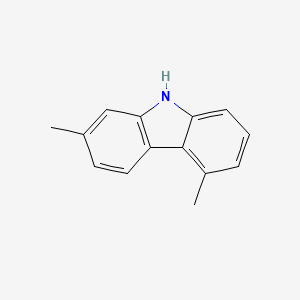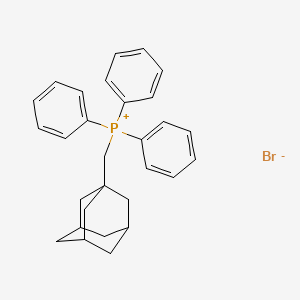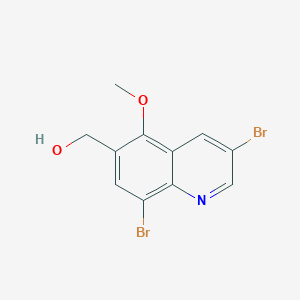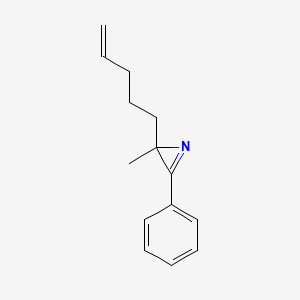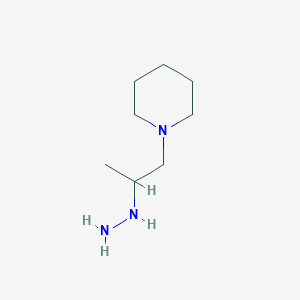
1-(2-Hydrazinylpropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydrazinylpropyl)piperidine is an organic compound that features a piperidine ring substituted with a hydrazinylpropyl group. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The hydrazinylpropyl group introduces additional reactivity and potential for forming various derivatives.
Synthetic Routes and Reaction Conditions:
Hydrazine Addition: One common method involves the addition of hydrazine to a propyl-substituted piperidine. This reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic attack of hydrazine on the propyl group.
Cyclization Reactions: Another approach involves cyclization reactions where a suitable precursor undergoes ring closure to form the piperidine ring with the hydrazinylpropyl substituent.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1-(2-Hydrazinylpropyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydrazinylpropyl)piperidine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The piperidine ring can interact with receptors and enzymes, modulating their activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparación Con Compuestos Similares
Piperidine: The parent compound, lacking the hydrazinylpropyl group.
Hydrazinyl Derivatives: Compounds with similar hydrazinyl groups but different core structures.
Pyridine Derivatives: Compounds with a similar nitrogen-containing ring but different substituents.
Propiedades
Fórmula molecular |
C8H19N3 |
|---|---|
Peso molecular |
157.26 g/mol |
Nombre IUPAC |
1-piperidin-1-ylpropan-2-ylhydrazine |
InChI |
InChI=1S/C8H19N3/c1-8(10-9)7-11-5-3-2-4-6-11/h8,10H,2-7,9H2,1H3 |
Clave InChI |
UQSPLERTDVUFLH-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCCC1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate](/img/structure/B13101799.png)
![5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B13101801.png)
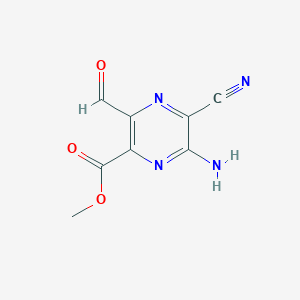


![1,4-Bis((E)-2-([1,1'-biphenyl]-4-ylmethylene)hydrazinyl)phthalazine](/img/structure/B13101819.png)
